2-(4-Acetylpiperazin-1-yl)ethanethioamide
Description
2-(4-Acetylpiperazin-1-yl)ethanethioamide (CAS: 1016799-62-4) is a sulfur-containing compound featuring an acetylpiperazine moiety linked to an ethanethioamide group. This compound is classified as a non-pharmaceutical chemical intended for industrial or scientific research, emphasizing applications in synthetic chemistry or material science .
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-7(12)11-4-2-10(3-5-11)6-8(9)13/h2-6H2,1H3,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHQKCDHXMBJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640915 | |
| Record name | (4-Acetylpiperazin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016799-62-4 | |
| Record name | (4-Acetylpiperazin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)ethanethioamide typically involves the reaction of 4-acetylpiperazine with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylpiperazin-1-yl)ethanethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ethanethioamide Derivatives with Varied Substituents
Compound 20 : 2-Phenyl-2-[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]ethanethioamide
- Structure : Incorporates pyridazine and phenylpiperazine substituents.
- Physical Properties: Melting point = 177–179°C; synthesized via ethanol crystallization .
- Activity : Exhibits fungicidal and antibacterial properties, likely due to the pyridazine core enhancing microbial target interactions .
Compound 21 : 2-(4-Chlorophenyl)-2-(6-morpholinopyridazin-3-yl)ethanethioamide
- Structure : Chlorophenyl and morpholine substituents replace phenylpiperazine.
- Physical Properties : Lower melting point (66–67°C), attributed to reduced crystal packing efficiency from the morpholine group .
- Synthesis : Crystallized from benzene/petroleum ether, indicating distinct solubility compared to Compound 20 .
2-(2-Oxooxazolidin-3-yl)ethanethioamide
Comparison Insights :
- Substituent Effects : Bulky groups (e.g., phenylpiperazine in Compound 20) increase melting points and biological activity, while flexible groups (e.g., morpholine in Compound 21) reduce thermal stability.
- Thioamide Reactivity: The thioamide group in all compounds enables hydrogen bonding and metal coordination, but toxicity varies with adjacent functional groups (e.g., oxazolidinone’s higher hazard profile) .
Piperazine/Acetylpiperazine Derivatives with Diverse Functional Groups
2-(4-Acetylpiperazin-1-yl)pyridine-5-boronic acid, pinacol ester
- Structure : Boronic ester substituent enhances utility in Suzuki-Miyaura cross-coupling reactions.
- Physical Properties : High melting point (198.5–200.5°C), likely due to boronate’s rigid planar geometry .
Zn(II) Phthalocyanines with Acetylpiperazine Phenoxy Groups
Comparison Insights :
Thioamide-Containing Heterocycles
(2Z)-2-[(5Z)-5-(3-Fluoro-2-(4-phenylpiperidin-1-yl)benzylidene)-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene]-N-(p-tolyl)ethanethioamide
- Structure : Thiazolidine and thioamide groups with Z-configuration double bonds.
- Synthesis: Prepared via Knoevenagel condensation, differing from the target compound’s likely nucleophilic substitution pathways .
- Crystal Packing : S⋯S interactions (2.972 Å) stabilize the structure, a feature absent in simpler ethanethioamides .
Comparison Insights :
Biological Activity
2-(4-Acetylpiperazin-1-yl)ethanethioamide is a compound characterized by a unique structure that includes a piperazine ring with an acetyl substitution and a thioamide functional group. This structural configuration suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered interest due to its possible applications in treating various diseases, including neurodegenerative conditions and infections.
- Molecular Formula : C₉H₁₃N₃OS
- Molecular Weight : 172.25 g/mol
- Structure : The compound features a piperazine ring, which is known for its diverse biological activities, alongside a thioamide group that may enhance its reactivity and interaction with biological targets.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
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Antimicrobial Properties :
- Early investigations suggest that the compound may possess antimicrobial activity, although specific data on its efficacy against various pathogens is limited. Further studies are needed to establish its spectrum of activity and mechanism of action.
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Neuroprotective Effects :
- The piperazine moiety is often associated with neuroprotective properties. Compounds similar to this compound have been studied for their potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, derivatives of piperazine have shown significant inhibitory activity against AChE, suggesting that this compound may also have similar effects.
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Cytotoxicity and Anti-inflammatory Activity :
- Some studies have explored the anti-inflammatory effects of piperazine derivatives, which could be relevant for this compound. The modulation of inflammatory pathways may provide therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Structure-Activity Relationships
The biological activity of this compound can be influenced by its structural components. Comparative analysis with similar compounds reveals insights into how modifications can affect potency and selectivity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Acetylpiperazin-1-yl)propan-2-thione | Structure | Contains a propan-2-thione moiety |
| 2-(4-Methylpiperazin-1-yl)ethanethioamide | Structure | Methyl substitution on piperazine |
| 2-(4-Aminopiperazin-1-yl)ethanethioamide | Structure | Amino substitution on piperazine |
The presence of both nitrogen and sulfur in its structure suggests potential interactions with various biological targets, enhancing the likelihood of diverse pharmacological effects.
Case Studies and Research Findings
Research has highlighted the importance of understanding the interactions of compounds like this compound within biological systems. For instance:
- Study on AChE Inhibition : A series of compounds were synthesized based on the piperazine scaffold, revealing that specific substitutions significantly impacted AChE inhibition potency. The most potent derivative exhibited an IC50 value of 0.90 μM against AChE, indicating strong potential for further development in neurodegenerative disease treatment.
- Antimicrobial Activity Assessment : Preliminary tests indicated that derivatives similar to this compound showed promising antibacterial and antifungal activity, warranting further exploration into their mechanisms and effectiveness against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
